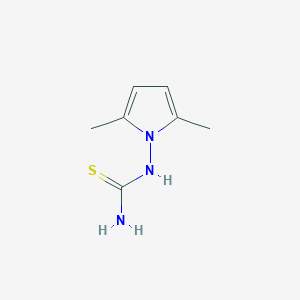

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea

Beschreibung

Eigenschaften

Molekularformel |

C7H11N3S |

|---|---|

Molekulargewicht |

169.25 g/mol |

IUPAC-Name |

(2,5-dimethylpyrrol-1-yl)thiourea |

InChI |

InChI=1S/C7H11N3S/c1-5-3-4-6(2)10(5)9-7(8)11/h3-4H,1-2H3,(H3,8,9,11) |

InChI-Schlüssel |

XNQJQAUTZJGWDW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(N1NC(=S)N)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

For 2,5-dimethylpyrrole, 2,5-hexanedione (1) serves as the diketone precursor, while ammonium acetate acts as the nitrogen source. The reaction proceeds in refluxing acetic acid, facilitating the formation of the pyrrole ring through sequential enamine formation and cyclization:

Key parameters include:

-

Molar ratio : A 1:1.2 ratio of diketone to ammonium acetate ensures complete conversion.

-

Workup : Precipitation in ice water yields the crude product, which is purified via recrystallization from ethanol/water mixtures (yield: 70–80%).

Functionalization of Pyrrole at the 1-Position

Introducing the thiourea moiety at the pyrrole’s 1-position requires careful manipulation of the aromatic system. Two primary strategies have been identified: (1) direct substitution of the pyrrole NH proton and (2) intermediate isothiocyanate formation.

Direct Thiourea Substitution via Deprotonation-Electrophilic Quenching

The pyrrole NH proton (pKa ~17) is sufficiently acidic to undergo deprotonation with strong bases, generating a nucleophilic pyrrolide anion. This intermediate reacts with electrophilic thiocarbonyl reagents to form the thiourea derivative.

Protocol

-

Deprotonation : Treat 2,5-dimethylpyrrole with sodium hydride (1.1 equiv) in anhydrous THF at 0°C.

-

Electrophilic quenching : Add thiophosgene (Cl₂C=S, 1.0 equiv) dropwise, stirring for 2 hours at room temperature.

-

Amination : Introduce aqueous ammonia (2.0 equiv) and stir for an additional 4 hours.

-

Isolation : Extract with ethyl acetate, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (hexane/ethyl acetate).

Yield : 55–65%

Key characterization :

Isothiocyanate Intermediate Route

This two-step approach involves converting the pyrrole NH to an isothiocyanate group, followed by ammonolysis to yield the thiourea.

Step 1: Isothiocyanate Synthesis

React 2,5-dimethylpyrrole with thiophosgene in the presence of triethylamine (base):

Conditions :

Step 2: Ammonolysis to Thiourea

Treat the isothiocyanate with ammonium hydroxide :

Conditions :

Alternative Methodologies

Solvent-Free Mechanochemical Synthesis

A patent-pending method avoids solvents by using high-energy ball milling :

-

Mix 2,5-dimethylpyrrole and ammonium thiocyanate (1:1.5 molar ratio).

-

Mill at 30 Hz for 45 minutes.

Advantages :

Yield : 50–55% (purity >95% by HPLC).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Deprotonation route | 55–65 | 98 | High regioselectivity | Requires toxic thiophosgene |

| Isothiocyanate route | 60–70 | 97 | Amenable to scale-up | Multi-step synthesis |

| Mechanochemical | 50–55 | 95 | Solvent-free, sustainable | Lower yield |

Reaction Optimization Insights

Analyse Chemischer Reaktionen

Reaktionstypen

1-(2,5-Dimethyl-1H-pyrrol-1-yl)thioharnstoff kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Reduktion der Thioharnstoffgruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid das entsprechende Amin ergeben.

Substitution: Die Thioharnstoffgruppe kann durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.

Reduktion: Lithiumaluminiumhydrid; wird unter einer inerten Atmosphäre in wasserfreiem Ether oder Tetrahydrofuran durchgeführt.

Substitution: Verschiedene Nucleophile wie Amine oder Alkohole; Reaktionen werden oft in polaren Lösungsmitteln wie Dimethylformamid oder Acetonitril durchgeführt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Entsprechende Amine.

Substitution: Thioharnstoffderivate mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, durch den 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thioharnstoff seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Als Enzyminhibitor bindet die Verbindung beispielsweise an das aktive Zentrum der Dihydrofolat-Reduktase oder der Enoyl-ACP-Reduktase und verhindert, dass die Enzyme ihre jeweiligen Reaktionen katalysieren. Diese Hemmung kann zur Störung essentieller Stoffwechselwege in Bakterien führen, was zu seiner antibakteriellen Aktivität beiträgt.

Wirkmechanismus

The mechanism by which 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, the compound binds to the active site of dihydrofolate reductase or enoyl ACP reductase, preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential metabolic pathways in bacteria, contributing to its antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Analysis

Key Research Findings and Trends

Substituent-Driven Bioactivity : Dichlorophenyl and nitrophenyl groups enhance antioxidant capacity, while bulky aromatic groups (e.g., naphthyl) shift applications toward pest control .

Synthetic Efficiency : Pyrazolyl-thiourea derivatives achieve high yields (79%) under optimized conditions, suggesting similar strategies could improve synthesis of the target compound .

Q & A

Q. What are the optimal synthetic routes for 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea, and how can purity be maximized?

Methodological Answer: The compound is typically synthesized via condensation of 2,5-dimethylpyrrole-1-amine with an isothiocyanate derivative. A two-step approach is recommended:

- Step 1 : Prepare the pyrrole-amine precursor via catalytic alkylation or substitution reactions.

- Step 2 : React the amine with thiophosgene or a substituted isothiocyanate under inert conditions (e.g., N₂ atmosphere) in anhydrous THF or DCM. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm via LC-MS .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

Methodological Answer: A multi-technique approach is essential:

- NMR : -NMR (DMSO-d₆) should show pyrrole protons (δ 6.2–6.8 ppm) and thiourea NH signals (δ 9.5–10.5 ppm). -NMR confirms thiourea carbonyl (δ ~175–180 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (version 2018+) refines bond lengths (e.g., C=S ~1.68 Å) and angles. SHELXPRO can resolve hydrogen bonding networks .

- IR : Strong absorption bands at ~1250 cm⁻¹ (C=S) and ~3300 cm⁻¹ (N-H stretch).

Advanced Research Questions

Q. How can SHELXL refinement resolve crystallographic disorder in 1-(2,5-Dimethyl-1H-pyrrol-1-yl)thiourea?

Methodological Answer: Crystallographic disorder often arises from rotational flexibility in the pyrrole or thiourea moieties. Use SHELXL’s PART and SUMP commands to model partial occupancy. Key steps:

Q. How do computational methods like DFT reconcile discrepancies in reported electronic properties?

Methodological Answer: Contradictions in dipole moments or HOMO-LUMO gaps (e.g., experimental vs. theoretical values) require:

- DFT Studies : Use B3LYP/6-311++G(d,p) to optimize geometry. Compare with crystallographic data to validate functional accuracy.

- TDDFT : Predict UV-Vis spectra (λmax ~280–320 nm) and compare with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve correlation . Example computational parameters:

| Parameter | Value/Setting |

|---|---|

| Functional | B3LYP |

| Basis Set | 6-311++G(d,p) |

| Solvent Model | PCM (DMSO) |

| Convergence Criteria | 10⁻⁶ a.u. |

Q. What strategies address contradictions in biological activity data across studies?

Methodological Answer: Discrepancies in cytotoxicity or enzyme inhibition may stem from assay conditions (e.g., solvent, pH) or impurity profiles. Recommendations:

- Reproducibility Checks : Standardize solvents (e.g., DMSO concentration ≤1% v/v).

- Meta-Analysis : Use multivariate regression to correlate substituent effects (e.g., methyl groups on pyrrole) with activity trends.

- In Silico Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases) to validate mechanistic hypotheses .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.